3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol
Description
Properties
IUPAC Name |
1-hydroxy-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-31-21-13-17(14-22(32-2)25(21)33-3)19(15-26(28)29)23-18-11-7-8-12-20(18)27(30)24(23)16-9-5-4-6-10-16/h4-14,19,30H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMGZZYVGVWYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Acidic or basic conditions may be required depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .
Scientific Research Applications
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the function of tubulin, a protein involved in cell division, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Indole Derivatives
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one () Structural Differences: Replaces the nitroethyl-trimethoxyphenyl group with a fused isoindolone ring.
3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one () Structural Differences: Features a nitro group at position 5 and a dimethylphenylamino substituent. Functional Impact: The electron-withdrawing nitro group at position 5 may alter redox properties compared to the target compound’s nitroethyl side chain .
Trimethoxyphenyl-Containing Analogues
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () Structural Differences: Replaces the nitroethyl group with an acrylamide linker.
(2-(2-Nitro-1-(3,4,5-trimethoxyphenyl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone () Structural Differences: Substitutes the hydroxyl group with a pyrrolidinylmethanone moiety. Functional Impact: The methanone group may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Physicochemical Properties
*Calculated using fragment-based methods from referenced data.
Biological Activity
3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol is a synthetic organic compound belonging to the indole family. This compound has garnered attention due to its potential biological activities, including antibacterial and antifungal properties. This article will explore its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include 4-chlorobenzaldehyde and 3,4,5-trimethoxyphenylacetonitrile. The synthetic route often utilizes controlled temperatures and specific solvents to optimize yield and purity.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyphenylacetonitrile in the presence of a catalyst. |
| 2 | Nitroalkane addition to form the nitro group. |
| 3 | Purification through chromatography to isolate the final product. |
Antibacterial Activity
Research indicates that compounds within the indole family exhibit significant antibacterial properties. A study evaluating various synthesized alkaloids found that certain derivatives demonstrated inhibition against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In vitro testing of similar indole derivatives showed varying degrees of antibacterial activity:
- Compound A : MIC = 0.0048 mg/mL against E. coli.
- Compound B : MIC = 0.0195 mg/mL against Bacillus mycoides.
These results suggest that modifications in the chemical structure can enhance antibacterial efficacy.
Antifungal Activity
The antifungal potential of related compounds has also been assessed. For instance, indole derivatives have shown effectiveness against common fungal strains such as Candida albicans.
Table: Antifungal Activity of Indole Derivatives
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | C. albicans | 0.039 |
| Compound B | A. niger | 0.010 |
These findings highlight the potential of indole derivatives as antifungal agents.
The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes in bacteria and fungi. The nitro group may play a crucial role in enhancing its reactivity with microbial targets.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound, and how is chirality resolved?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement). For chiral centers, employ the Flack parameter (x) to estimate enantiomorph polarity, which avoids overprecision in near-centrosymmetric structures compared to the η parameter .
- Key Considerations : Ensure high-resolution data collection (≤1.0 Å) to resolve nitro and trimethoxyphenyl groups. For complex torsional angles, refine using restraints for bond lengths and angles in SHELXL .
Q. How can the in vitro anticancer activity of this compound be evaluated?
- Methodology :
- Tubulin Polymerization Assay : Measure inhibition using fluorescence-based assays (e.g., porcine brain tubulin, 37°C) and compare to colchicine as a control .
- Cell Migration Assays : Use scratch/wound healing assays in cancer cell lines (e.g., melanoma A375) to assess anti-metastatic potential .
Q. What is the functional role of the 3,4,5-trimethoxyphenyl group in biological activity?
- Methodology :
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with tubulin’s colchicine binding site. The trimethoxyphenyl group often engages in hydrophobic interactions and hydrogen bonding with β-tubulin residues .
- SAR Studies : Synthesize analogs lacking methoxy groups and compare bioactivity to confirm their contribution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be guided by crystallographic data?
- Methodology :
- Co-Crystallization : Co-crystallize the compound with tubulin or target enzymes to identify critical binding motifs. Use SHELXE for phase refinement in high-throughput pipelines .
- Fragment Replacement : Modify the indole or nitro groups based on electron density maps to optimize steric and electronic complementarity .
Q. What strategies can optimize the synthetic yield of this compound?
- Methodology :
- Nitro Group Introduction : Use nitration reactions (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.4 in CH₂Cl₂:MeOH 95:5) and adjust stoichiometry if intermediates (e.g., indole precursors) are unstable .
Q. How can hydrogen bonding networks in the crystal lattice be analyzed to predict stability?
- Methodology :
- Graph Set Analysis : Use SHELXL -generated hydrogen bond metrics (e.g., D-H···A distances, angles) to classify motifs (e.g., R₂²(8) rings) .
- Thermal Stability Testing : Correlate hydrogen bond density with thermogravimetric analysis (TGA) data to assess lattice robustness .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
